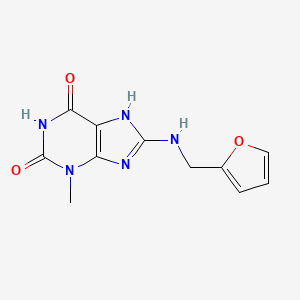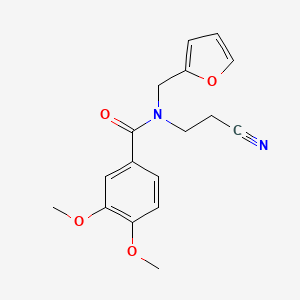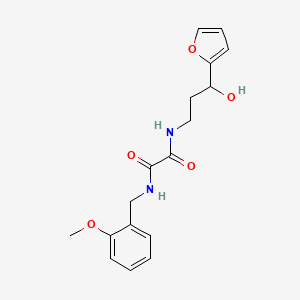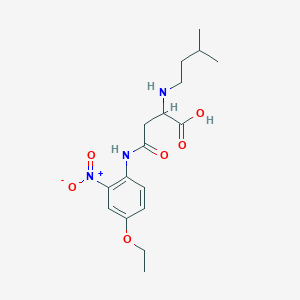
8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione is a compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a furan ring attached to a purine core, which is a bicyclic aromatic organic compound. The purine core is a fundamental structure in many biologically significant molecules, including DNA and RNA. The furan ring, on the other hand, is a five-membered aromatic ring containing one oxygen atom. The combination of these two structures in this compound gives it unique chemical and biological properties.
Preparation Methods
The synthesis of 8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-methylxanthine with furan-2-ylmethylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product.
Industrial production methods for this compound may involve more efficient and scalable processes. For example, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. In this method, the reactants are subjected to microwave radiation, which provides rapid and uniform heating, leading to faster reaction rates and higher product purity .
Chemical Reactions Analysis
8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The furan ring in the compound can be oxidized to form furan-2-carboxylic acid derivatives. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives. This reaction typically requires a base such as sodium hydroxide (NaOH) to facilitate the substitution process.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction may produce dihydrofuran derivatives .
Scientific Research Applications
8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione has a wide range of scientific research applications due to its unique chemical structure and properties.
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in various synthetic pathways.
Biology: The compound’s purine core is of particular interest in biological research. Purine derivatives are known to interact with various enzymes and receptors in the body, making them potential candidates for drug development.
Medicine: In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may exhibit antiviral, anticancer, or anti-inflammatory properties, although further research is needed to fully understand its pharmacological profile.
Industry: The compound can also be used in the development of new materials and chemical products. .
Mechanism of Action
The mechanism of action of 8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets in the body. The purine core of the compound can bind to enzymes and receptors that are involved in various biological processes. For example, it may inhibit the activity of certain enzymes by mimicking the natural substrates of these enzymes, thereby blocking their function.
The furan ring in the compound may also contribute to its biological activity by interacting with other molecular targets. The exact pathways and targets involved in the compound’s mechanism of action are still under investigation, and further research is needed to elucidate these details .
Comparison with Similar Compounds
8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
8-(furan-2-ylmethylamino)-3-methylxanthine: This compound has a similar structure but lacks the purine core, which may result in different biological activities.
8-(furan-2-ylmethylamino)-3-methyladenine: This compound contains an adenine core instead of a purine core, which may affect its interaction with biological targets.
8-(furan-2-ylmethylamino)-3-methylguanine: This compound has a guanine core, which may lead to different chemical reactivity and biological effects.
Properties
IUPAC Name |
8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-16-8-7(9(17)15-11(16)18)13-10(14-8)12-5-6-3-2-4-19-6/h2-4H,5H2,1H3,(H2,12,13,14)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETHRXXIKMKPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2918631.png)
![2,2'-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol](/img/structure/B2918632.png)


![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2918635.png)
![Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2918637.png)
![5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918639.png)
![N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2918643.png)
![N'-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2918644.png)
![1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2918647.png)
![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)
![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)
